molecular formula C9H12BrF3N2 B1381915 4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1845690-56-3

4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1381915
CAS No.: 1845690-56-3
M. Wt: 285.1 g/mol
InChI Key: AFQPKIADRGONMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole is an organic compound with the molecular formula C9H12BrF3N2. It is a pyrazole derivative characterized by the presence of a bromine atom, an isopentyl group, and a trifluoromethyl group attached to the pyrazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

    Attachment of the Isopentyl Group: The isopentyl group can be introduced via alkylation using an appropriate alkyl halide, such as isopentyl bromide, in the presence of a base like potassium carbonate.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms of the compound with fewer double bonds or additional hydrogen atoms.

    Coupling Products: Complex molecules formed by the coupling of the pyrazole ring with other aromatic or aliphatic groups.

Scientific Research Applications

4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure with an isopropyl group instead of an isopentyl group.

    4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure with a methyl group instead of an isopentyl group.

    4-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure with an ethyl group instead of an isopentyl group.

Uniqueness

4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the isopentyl group, which can influence its chemical reactivity, biological activity, and physical properties. The combination of the bromine atom and the trifluoromethyl group further enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

4-bromo-1-(3-methylbutyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrF3N2/c1-6(2)3-4-15-5-7(10)8(14-15)9(11,12)13/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQPKIADRGONMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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